3,5-Dichloro-7-iodochromane
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Overview
Description
3,5-Dichloro-7-iodochromane: is an organic compound with the molecular formula C9H7Cl2IO . It is a derivative of chromane, a bicyclic structure consisting of a benzene ring fused to a tetrahydropyran ring. The presence of chlorine and iodine atoms in the 3, 5, and 7 positions, respectively, imparts unique chemical properties to this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-7-iodochromane typically involves halogenation reactions. One common method is the iodination of 3,5-dichlorochromane using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetic acid or dichloromethane at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve multi-step processes starting from readily available precursors. The process includes chlorination of chromane followed by iodination under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dichloro-7-iodochromane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The chromane ring can be oxidized to form chromone derivatives.
Reduction Reactions: The compound can be reduced to remove halogen atoms, yielding different chromane derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
Substitution: Formation of amino or thiochromane derivatives.
Oxidation: Formation of chromone derivatives.
Reduction: Formation of dehalogenated chromane derivatives.
Scientific Research Applications
Chemistry: 3,5-Dichloro-7-iodochromane is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique halogenation pattern makes it a valuable building block for complex molecule synthesis .
Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It may serve as a lead compound for developing new drugs targeting specific enzymes or receptors .
Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the manufacture of dyes and polymers .
Mechanism of Action
The mechanism of action of 3,5-Dichloro-7-iodochromane depends on its interaction with molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can modulate the activity of these biological molecules, leading to various pharmacological effects .
Comparison with Similar Compounds
3,5-Dichlorochromane: Lacks the iodine atom, making it less reactive in certain substitution reactions.
7-Iodochromane: Lacks the chlorine atoms, affecting its chemical properties and reactivity.
3,5-Dibromo-7-iodochromane:
Uniqueness: 3,5-Dichloro-7-iodochromane is unique due to the presence of both chlorine and iodine atoms, which provide a distinct reactivity profile. This combination allows for selective functionalization and diverse chemical transformations, making it a versatile compound in synthetic chemistry .
Properties
IUPAC Name |
3,5-dichloro-7-iodo-3,4-dihydro-2H-chromene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2IO/c10-5-1-7-8(11)2-6(12)3-9(7)13-4-5/h2-3,5H,1,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDWQKKZZJJRVOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=C1C(=CC(=C2)I)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2IO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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